![molecular formula C10H13N B2533217 (1S,3S)-1,3-Dimethyl-2,3-dihydro-1H-isoindole CAS No. 170697-57-1](/img/structure/B2533217.png)
(1S,3S)-1,3-Dimethyl-2,3-dihydro-1H-isoindole
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Overview
Description
The compound “(1S,3S)-1,3-Dimethyl-2,3-dihydro-1H-isoindole” belongs to a class of organic compounds known as isoindoles . Isoindoles are compounds containing an isoindole moiety, which is a bicyclic heterocycle with a six-membered benzene ring fused to a four-membered nitrogen-containing ring .
Synthesis Analysis
The synthesis of isoindoles often involves complex organic reactions . For example, a chemoenzymatic and enzymatic cascade reaction has been used for the synthesis of complex stereocomplementary 1,3,4-trisubstituted tetrahydroisoquinolines .Molecular Structure Analysis
The molecular structure of isoindoles, like “this compound”, is characterized by a six-membered benzene ring fused to a four-membered nitrogen-containing ring . The specific configuration of the molecule can be determined using the Cahn-Ingold-Prelog system .Chemical Reactions Analysis
The chemical reactions involving isoindoles can be complex and are often influenced by factors such as the presence of substituents and the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of isoindoles depend on their specific structure .Scientific Research Applications
Chemical Reactions and Derivatives
The study of isoindole derivatives reveals a variety of chemical behaviors and potential applications. For example, the chemistry of tetramethylisoindole demonstrates its capacity for autoxidation, forming compounds such as hydroxy- and hydroperoxy-1H-isoindole derivatives. These reactions suggest its utility in creating complex molecules, including metallo-octamethyltetrabenzporphyrins, through various reactions like addition with dienophiles and interaction with metal powders or salts (Bender, Bonnett, & Smith, 1970). Moreover, isoindoles' reactions with acetylenic esters highlight their versatility in synthesizing rearranged adducts and exploring steric effects on chemical reactivity (Kricka & Vernon, 1972).
Spectroscopic Studies and Structure Analysis
Spectroscopic analysis of oxygenated dimers of methylindole provides insight into the stereochemistry and dynamics of isoindole derivatives, offering a deeper understanding of their structural characteristics and reactivity patterns (Mori, Goto, & Sakai, 1985). Such studies are essential for designing molecules with specific properties and functions.
Photochemical Properties
The photochemical behavior of N-methyl isoindole, including the formation of [π4s+π4s] dimers upon UV irradiation and their conversion back to the monomer through photolysis and pyrolysis, demonstrates isoindoles' potential in photochemical applications (Rettig & Wirz, 1978). These properties could be leveraged in developing new photoreactive materials or in studying photodynamic processes.
Catalysis and Synthesis
Isoindole derivatives serve as intermediates in catalytic and synthetic chemistry, enabling the construction of complex molecules. For instance, the enantioselective aminooxygenation of oxindoles catalyzed by a quinidine dimer to produce 3-hydroxyoxindole derivatives underscores the role of isoindole frameworks in asymmetric synthesis, offering pathways to biologically active compounds and natural product synthesis (Bui, Candeias, & Barbas, 2010).
Spin Trapping and Spectroscopy
The development of spin trap reagents based on isoindole N-oxide derivatives, such as 1,1-dimethyl-3-(trifluoromethyl)-1H-isoindole N-oxide, highlights the application of isoindoles in electron spin resonance (ESR) spectroscopy. These compounds facilitate the detection and study of free radicals, which is crucial in understanding various chemical and biological processes (Hatano et al., 2010).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(1S,3S)-1,3-dimethyl-2,3-dihydro-1H-isoindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-7-9-5-3-4-6-10(9)8(2)11-7/h3-8,11H,1-2H3/t7-,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGGVSXGSNMCBG-YUMQZZPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2C(N1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C2=CC=CC=C2[C@@H](N1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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